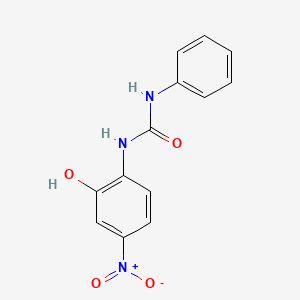
1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
描述
准备方法
合成路线和反应条件: NSC 157449 的合成涉及 2-羟基-4-硝基苯胺与异氰酸苯酯的反应。 该反应通常在温和条件下进行,通常在二氯甲烷或四氢呋喃等溶剂的存在下进行。 反应过程如下: [ \text{2-羟基-4-硝基苯胺} + \text{异氰酸苯酯} \rightarrow \text{NSC 157449} ]
工业生产方法: 虽然 NSC 157449 的具体工业生产方法没有广泛记录,但一般方法涉及扩大实验室合成过程。 这包括优化反应条件,例如温度和溶剂选择,以确保最终产品的高产率和纯度。
化学反应分析
反应类型: NSC 157449 经历多种类型的化学反应,包括:
氧化: NSC 157449 中的羟基可以氧化成相应的醌。
还原: 在适当条件下,硝基可以还原成胺基。
取代: 苯基脲部分可以参与亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢气在钯催化剂或硼氢化钠存在下的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产品:
氧化: 形成醌。
还原: 形成 2-羟基-4-氨基苯基-3-苯基脲。
取代: 形成各种取代的苯基脲衍生物。
科学研究应用
NSC 157449 在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂以及分析方法的标准品。
生物学: 研究其对细胞过程和信号通路的潜在影响。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺.
作用机制
NSC 157449 的作用机制涉及其与特定分子靶标的相互作用。 它已被证明可以抑制某些酶和受体,从而调节各种生化途径。 例如,NSC 157449 可以抑制白细胞介素-8 受体 A (CXCR1) 的活性,该受体在炎症反应中发挥作用 .
相似化合物的比较
NSC 157449 可以与其他苯基脲衍生物进行比较,例如:
NSC 157448: 结构相似,但在苯环上具有不同的取代基。
NSC 157450: 另一种具有独特生物活性的苯基脲衍生物。
独特性: NSC 157449 由于其特定的取代模式而具有独特性,这赋予了其独特的化学和生物学特性。 它抑制 CXCR1 的能力使其与其他类似化合物有所区别 .
生物活性
1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, also known by its CAS number 80883-76-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been primarily studied for its anticancer and antimicrobial properties. The compound's structure suggests that it may interact with various biological targets, leading to significant cellular effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that phenylurea derivatives can inhibit the proliferation of cancer cell lines, including HeLa and C6 cells. This inhibition is often assessed using assays such as the BrdU proliferation ELISA assay .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
Anticancer Activity
Research has demonstrated that phenylurea derivatives exhibit significant anticancer activity. For instance, a series of compounds similar to this compound were synthesized and evaluated for their effects on cancer cells. The results showed that certain derivatives had a marked ability to inhibit the growth of HeLa cells, with some compounds displaying IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to anticancer properties, studies have highlighted the antimicrobial efficacy of phenylurea derivatives. Various synthesized compounds were tested against a range of microorganisms, demonstrating notable antibacterial and antifungal activities. The broad-spectrum antimicrobial activity suggests potential applications in treating infectious diseases .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | Methodology | Findings |
|---|---|---|---|
| Anticancer | HeLa, C6 | BrdU ELISA Assay | Significant inhibition of cell proliferation observed |
| Antimicrobial | Various microorganisms | Disk diffusion | Notable antimicrobial activity against tested strains |
Case Studies
- Study on Anticancer Properties : A study focused on the synthesis and evaluation of novel phenylurea derivatives found that specific modifications to the urea moiety enhanced anticancer activity against HeLa cells. The researchers reported that compounds with hydroxyl substitutions exhibited improved efficacy compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of various phenylurea derivatives against common pathogens. The study concluded that certain derivatives not only inhibited bacterial growth but also demonstrated fungicidal properties, indicating their potential as therapeutic agents in infectious disease management .
属性
CAS 编号 |
80883-76-7 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-12-8-10(16(19)20)6-7-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18) |
InChI 键 |
SAUHQYBXEGARCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
外观 |
Solid powder |
Key on ui other cas no. |
80883-76-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC 157449; NSC157449; NSC-157449; SK&F 83589; SK&F-83589. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















